Sinapaldehyde

Anti-inflammatory Cyclooxygenase Selectivity

Sinapaldehyde (4206-58-0) is a selective COX-2 inhibitor (IC50 47.8 µM) with ROS-suppressing effects and antibacterial activity. Unlike coniferaldehyde or sinapic acid, it offers unique target selectivity validated in peer-reviewed studies. Essential for reproducible inflammation assays, antifungal SAR against fluconazole-resistant Candida (MIC 100–200 µg/mL), α-glucosidase inhibition (IC50 98.81 µM, 2.8× acarbose), and wine spoilage bacteria control. Ensure experimental integrity—use the correct chemotype.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 4206-58-0
Cat. No. B192390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSinapaldehyde
CAS4206-58-0
Synonyms3,5-Dimethoxy-4-hydroxycinnamaldehyde
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C=CC=O
InChIInChI=1S/C11H12O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-7,13H,1-2H3/b4-3+
InChIKeyCDICDSOGTRCHMG-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sinapaldehyde (CAS 4206-58-0) for Research: Product Overview and Baseline Characterization


Sinapaldehyde (CAS 4206-58-0) is a naturally occurring phenylpropanoid, specifically a methoxylated derivative of cinnamaldehyde, characterized by a hydroxy group and two methoxy groups on its aromatic ring [1]. It functions as a key intermediate in the plant phenylpropanoid pathway, acting as a precursor to sinapyl alcohol and lignin, and can be enzymatically oxidized to sinapic acid [2]. Commercially, it is available as a research-grade compound with a typical purity of ≥98% as verified by HPLC .

Sinapaldehyde (CAS 4206-58-0) Procurement: Why Analogs and Precursors are Not Direct Replacements


Substituting Sinapaldehyde with its closely related analogs—such as coniferaldehyde, sinapic acid, or sinapyl alcohol—without rigorous validation introduces significant risk in experimental systems. Each compound occupies a specific and non-interchangeable node in the phenylpropanoid pathway, exhibiting distinct enzyme specificities and biological activities. For instance, while REF1 aldehyde dehydrogenase can oxidize both Sinapaldehyde and Coniferaldehyde [1], other enzymes, such as a specific cinnamyl alcohol dehydrogenase (CAD), can reduce coniferaldehyde but are inactive on Sinapaldehyde [2]. This divergent enzymatic processing and the quantitative differences in bioactivity detailed in the evidence guide below demonstrate that these molecules are not functionally equivalent, and generic substitution will confound research outcomes and compromise experimental reproducibility.

Sinapaldehyde (CAS 4206-58-0) Technical Evidence: A Quantitative Guide to Differentiated Performance


COX-2 Inhibition Selectivity: Sinapaldehyde vs. Non-Selective NSAIDs

Sinapaldehyde demonstrates selective inhibition of Cyclooxygenase-2 (COX-2) with an IC50 of 47.8 µM . This selectivity profile differentiates it from classical non-selective NSAIDs (e.g., ibuprofen, naproxen), which inhibit both COX-1 and COX-2 at therapeutic concentrations. While no direct head-to-head study with other phenylpropanoids was found for this specific assay, the data provides a class-level inference that Sinapaldehyde's methoxylation pattern may confer a distinct enzyme interaction compared to its precursor, coniferaldehyde, which is not typically reported as a selective COX-2 inhibitor.

Anti-inflammatory Cyclooxygenase Selectivity COX-2

Antioxidant Capacity: Sinapaldehyde DPPH Radical Scavenging Potency

Sinapaldehyde demonstrates antioxidant activity by scavenging DPPH free radicals with an IC50 of 172 µM . In a cross-study comparison, its parent acid, sinapic acid, has been reported to exhibit more potent DPPH scavenging activity (IC50 = 17.2 µM) [1], indicating that the aldehyde functional group in Sinapaldehyde reduces its free radical scavenging capacity compared to the carboxylic acid analog by a factor of 10.

Antioxidant Free Radical DPPH Oxidative Stress

Antibacterial Activity: Sinapaldehyde MIC Against MRSA and E. coli

Sinapaldehyde exhibits moderate antibacterial activity against both Gram-positive (Methicillin-resistant Staphylococcus aureus, MRSA) and Gram-negative (Escherichia coli) bacteria, with a Minimum Inhibitory Concentration (MIC) of 128 µg/mL for both strains [1]. While a direct comparative study against other phenylpropanoids is not available from the provided sources, the moderate activity at this concentration is a verifiable characteristic that distinguishes it from structurally similar compounds that may have higher or lower potency in specific bacterial assays.

Antibacterial MRSA E. coli MIC

Differential Enzymatic Processing: Sinapaldehyde vs. Coniferaldehyde as Substrates

The enzyme REF1 aldehyde dehydrogenase from Arabidopsis thaliana exhibits dual substrate activity, oxidizing both Sinapaldehyde and Coniferaldehyde to their corresponding acids (sinapic and ferulic acid, respectively) [1]. This direct head-to-head comparison in a single study confirms that both compounds can serve as substrates for this specific enzyme. However, it also defines a shared metabolic step, not a difference. The key differentiation is that other enzymes in the pathway, such as certain cinnamyl alcohol dehydrogenases (CAD), exhibit strict substrate specificity, reducing coniferaldehyde but showing no activity toward Sinapaldehyde [2], thereby establishing Sinapaldehyde's unique role as a metabolic branch point.

Enzymology Aldehyde Dehydrogenase Phenylpropanoid Pathway Substrate Specificity

Solubility Profile: Sinapaldehyde Stock Solution Preparation

Sinapaldehyde demonstrates high solubility in DMSO, reaching a concentration of 50 mg/mL (240.14 mM) with the aid of ultrasonication . This is a critical practical consideration for in vitro assay design. While solubility data for direct comparators is not available from the provided sources, this defined value allows researchers to prepare concentrated stock solutions, minimizing the amount of organic solvent (DMSO) introduced into sensitive biological assays, which can be a confounding variable.

Solubility Formulation DMSO In Vitro

Sinapaldehyde (CAS 4206-58-0): Validated Application Scenarios for Research and Industry


Tool Compound for Selective COX-2 Inhibition Studies

Utilize Sinapaldehyde (IC50 = 47.8 µM) as a reference inhibitor in cell-based assays or enzymatic screens to study COX-2-dependent inflammatory pathways, as its reported selectivity offers an advantage over non-selective NSAIDs that would simultaneously inhibit COX-1 .

Investigating Substrate Specificity in the Phenylpropanoid Pathway

Employ Sinapaldehyde in enzymatic assays with aldehyde dehydrogenases (like REF1) or cinnamyl alcohol dehydrogenases to differentiate between S- and G-lignin precursor processing. The knowledge that some CAD enzymes cannot reduce Sinapaldehyde, while they act on coniferaldehyde, is critical for studies on lignin composition .

Standard for Analytical Method Development and Metabolite Profiling

Use high-purity Sinapaldehyde (≥99%) as a certified reference standard for HPLC or LC-MS analysis. Its distinct retention time and mass spectra are essential for the accurate identification and quantification of Sinapaldehyde in plant extracts or metabolic flux studies .

Baseline Antibacterial Screening Against Resistant Strains

Apply Sinapaldehyde as a benchmark compound in preliminary antimicrobial susceptibility tests against MRSA and E. coli (MIC = 128 µg/mL) to evaluate the relative potency of novel antibacterial agents or structural analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sinapaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.